5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine
Overview
Description
5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It contains a pyrimidine ring with a bromine atom at the 5-position and an ethylpiperazine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloropyrimidine and 4-ethylpiperazine.
Nucleophilic Substitution: The 2-chloropyrimidine undergoes nucleophilic substitution with 4-ethylpiperazine in the presence of a base such as potassium carbonate or sodium hydride. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Bromination: The resulting 2-(4-ethylpiperazin-1-yl)pyrimidine is then brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form substituted pyrimidines.
Oxidation: The ethylpiperazine group can undergo oxidation reactions to form N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the ethylpiperazine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Major Products Formed
Substituted Pyrimidines: Formed by nucleophilic substitution reactions.
N-Oxides and Other Oxidized Derivatives: Formed by oxidation reactions.
Reduced Derivatives: Formed by reduction reactions.
Scientific Research Applications
5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential as a pharmaceutical intermediate and as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine depends on its specific application. In biological systems, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ethylpiperazine group can enhance the compound’s binding affinity and selectivity for its targets. The bromine atom can also participate in halogen bonding interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethylpiperazin-1-yl)pyrimidine: Lacks the bromine atom at the 5-position.
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: Contains a methyl group instead of an ethyl group on the piperazine ring.
5-Bromo-2-(4-phenylpiperazin-1-yl)pyrimidine: Contains a phenyl group instead of an ethyl group on the piperazine ring.
Uniqueness
5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine is unique due to the presence of both the bromine atom and the ethylpiperazine group. This combination imparts distinct chemical and biological properties, such as enhanced reactivity in nucleophilic substitution reactions and improved binding affinity in biological assays.
Properties
IUPAC Name |
5-bromo-2-(4-ethylpiperazin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN4/c1-2-14-3-5-15(6-4-14)10-12-7-9(11)8-13-10/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVPUQAKHMQWAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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